The Cornerstone of Bioactive Scaffolds: A Technical Guide to 4-Amino-2-methylpyrimidine-5-carbaldehyde
The Cornerstone of Bioactive Scaffolds: A Technical Guide to 4-Amino-2-methylpyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of medicinal chemistry and organic synthesis, certain molecular scaffolds emerge as foundational pillars for the development of novel therapeutic agents and essential biomolecules. 4-Amino-2-methylpyrimidine-5-carbaldehyde, a seemingly unassuming heterocyclic aldehyde, is one such cornerstone. Its strategic placement of functional groups—an activating amino group, a reactive carbaldehyde, and a pyrimidine core—renders it a highly versatile intermediate. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical role in the synthesis of Vitamin B1 and as a privileged scaffold in modern drug discovery, particularly in the domain of kinase inhibition.
Core Molecular Identity
At the heart of any chemical exploration is a precise understanding of the molecule's identity. 4-Amino-2-methylpyrimidine-5-carbaldehyde is registered under CAS Number 73-68-7 .[1][2][3] This unique identifier ensures unambiguous reference in scientific literature, regulatory submissions, and commercial procurement.
Physicochemical Properties
A thorough grasp of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of 4-Amino-2-methylpyrimidine-5-carbaldehyde are summarized below.
| Property | Value | Source |
| CAS Number | 73-68-7 | [1][3] |
| Molecular Formula | C6H7N3O | [1][4] |
| Molecular Weight | 137.14 g/mol | [1][3][4] |
| IUPAC Name | 4-amino-2-methylpyrimidine-5-carbaldehyde | [4] |
| Canonical SMILES | CC1=NC=C(C(=N1)N)C=O | [4] |
| Appearance | Solid (form may vary) | [5] |
| Purity | Typically >98% for commercial grades | [5] |
Note: Experimental properties such as melting point and solubility may vary between suppliers and batches. Always refer to the product-specific Certificate of Analysis.
Synthesis and Mechanistic Considerations
The synthesis of substituted pyrimidines is a well-established field in organic chemistry. While multiple routes to 4-aminopyrimidine derivatives exist, a common and efficient approach involves the condensation of a three-carbon building block with an amidine.
A general and illustrative synthetic pathway is the three-component reaction involving an appropriate aldehyde, malononitrile, and an amidine hydrochloride.[6] This method is valued for its efficiency and convergence, allowing for the rapid assembly of the pyrimidine core.[6]
Conceptual Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of the pyrimidine core, which is the foundational step for arriving at our target molecule.
Caption: Conceptual workflow for pyrimidine ring synthesis.
The key to this synthesis is the formation of the heterocyclic ring through a cyclocondensation reaction. The choice of reactants and conditions can be tailored to introduce the required substituents. For 4-Amino-2-methylpyrimidine-5-carbaldehyde, the synthesis would involve precursors that already contain or can be easily converted to the methyl group at the 2-position and the aldehyde at the 5-position.
Pivotal Role in Vitamin B1 (Thiamine) Synthesis
Historically and industrially, one of the most significant applications of 4-Amino-2-methylpyrimidine derivatives is as a key intermediate in the total synthesis of Vitamin B1 (Thiamine).[7][8] Thiamine is an essential nutrient, and its deficiency leads to the disease beriberi.[8]
The synthesis joins the pyrimidine moiety with a thiazole ring. 4-amino-5-aminomethyl-2-methylpyrimidine, a close derivative of our title compound, is the specific pyrimidine piece used in this crucial coupling reaction.[7][8] The aldehyde functionality in 4-Amino-2-methylpyrimidine-5-carbaldehyde serves as a synthetic handle that can be readily converted to the required aminomethyl group through reductive amination.
Caption: Role as a precursor in Thiamine (Vitamin B1) synthesis.
A Privileged Scaffold in Modern Drug Discovery
Beyond its role in vitamin synthesis, the 4-aminopyrimidine scaffold has gained prominence in modern medicinal chemistry as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The 4-aminopyrimidine core is a recognized hinge-binding motif for many protein kinases.
Dual Kinase Inhibition: c-Met and VEGFR-2
Recent research has highlighted the potential of 4-aminopyrimidine-5-carbaldehyde derivatives as potent dual inhibitors of crucial oncogenic kinases, namely c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2).[9] The synergistic signaling of these two pathways is a known driver of tumor angiogenesis and progression in various cancers.[9] Therefore, designing molecules that can simultaneously block both pathways presents a promising therapeutic strategy.[9]
Derivatives, particularly oximes synthesized from the carbaldehyde group of 4-aminopyrimidine-5-carbaldehyde, have shown inhibitory activity against both c-Met and VEGFR-2 in the nanomolar range.[9][10]
Caption: Inhibition of c-Met and VEGFR-2 pathways by derivatives.
The rationale behind this dual activity lies in the ability of the pyrimidine core to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the substituted oxime moiety can be tailored to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are critical to ensure safety and maintain the integrity of the compound.
GHS Hazard Classification
Based on notifications to the ECHA C&L Inventory, 4-Amino-2-methylpyrimidine-5-carbaldehyde is classified with the following hazards:
-
H302: Harmful if swallowed [4]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12][13] Safety glasses with side-shields or goggles are recommended.[12]
-
Ventilation: Handle in a well-ventilated place or under a chemical fume hood to avoid dust formation and inhalation.[13][14]
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12][15]
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Some suppliers recommend storage in an inert atmosphere at 2-8°C and keeping it in a dark place.[5]
Conclusion
4-Amino-2-methylpyrimidine-5-carbaldehyde (CAS No. 73-68-7) transcends its role as a simple chemical intermediate. It is a molecule of significant industrial and pharmaceutical importance, bridging the gap between foundational chemistry and life-saving applications. Its legacy as a crucial component in the synthesis of Vitamin B1 is matched by its current and future potential as a privileged scaffold for designing targeted cancer therapeutics. For researchers and drug development professionals, a deep understanding of this compound's properties, synthesis, and reactivity is not merely academic—it is a gateway to innovation in human health and nutrition.
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PubChem. 4-Amino-2-ethylpyrimidine-5-carbaldehyde. [Link]
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Huang, W., et al. (2016). Design, Synthesis and Biological Evaluation of 4-aminopyrimidine-5-cabaldehyde Oximes as Dual Inhibitors of c-Met and VEGFR-2. Bioorganic & Medicinal Chemistry. [Link]
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Huang, S., et al. (2006). Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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